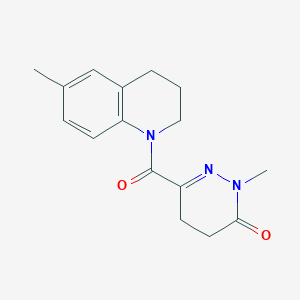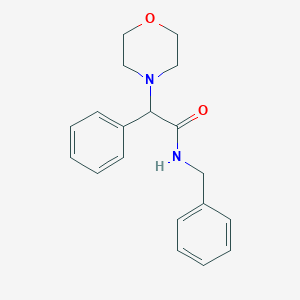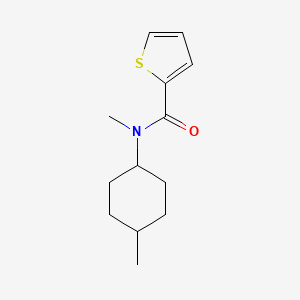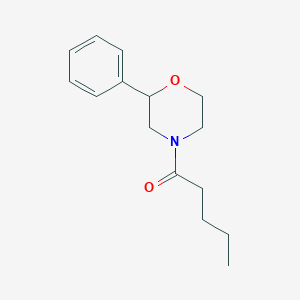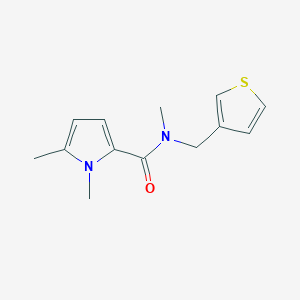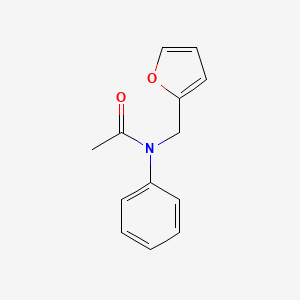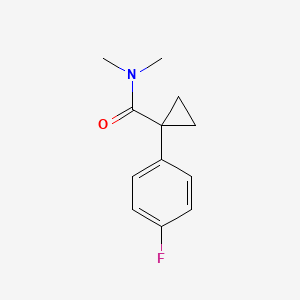
1-(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide (abbreviated as 'FDAC') is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FDAC is a cyclopropane-containing amide that has been synthesized and studied for its unique properties.
Mécanisme D'action
The mechanism of action of FDAC is not fully understood, but it has been hypothesized that it may work by interfering with the function of ion channels in cells. This may lead to changes in the electrical activity of cells and ultimately result in the observed effects of FDAC.
Biochemical and Physiological Effects
FDAC has been found to exhibit antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have antiviral activity against influenza A and B viruses, as well as other viruses. Additionally, FDAC has been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FDAC in lab experiments is its unique chemical structure, which may allow for the development of new drugs with improved efficacy and fewer side effects. However, one limitation of using FDAC is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving FDAC. One area of interest is the development of new drugs based on the structure of FDAC, which may have improved efficacy and fewer side effects compared to existing drugs. Additionally, further research is needed to fully understand the mechanism of action of FDAC and its potential applications in the treatment of various diseases. Finally, more studies are needed to investigate the potential toxicity of FDAC and its safety for use in humans.
Méthodes De Synthèse
FDAC can be synthesized through a multistep process involving the reaction of 4-fluoroaniline with methyl chloroformate and subsequent reaction with cyclopropanecarbonyl chloride. The final product is obtained through a purification process involving column chromatography.
Applications De Recherche Scientifique
FDAC has been studied for its potential applications in various scientific fields. It has been found to exhibit antitumor activity in cancer cells, as well as antiviral activity against several viruses, including influenza A and B viruses. Additionally, FDAC has been studied for its potential use as a tool for studying the structure and function of ion channels in the brain.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N,N-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-14(2)11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYAGGYZOVNUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[1-Benzyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7504367.png)
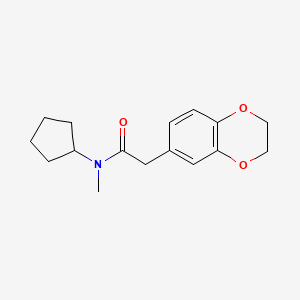


![3-Benzyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7504389.png)
![N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504403.png)
![3-Ethyl-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7504420.png)
